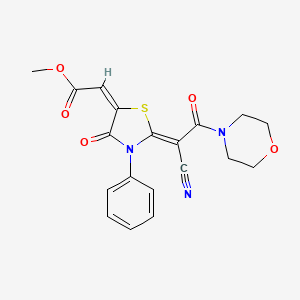

(E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate

Description

Properties

IUPAC Name |

methyl (2E)-2-[(2Z)-2-(1-cyano-2-morpholin-4-yl-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5S/c1-26-16(23)11-15-18(25)22(13-5-3-2-4-6-13)19(28-15)14(12-20)17(24)21-7-9-27-10-8-21/h2-6,11H,7-10H2,1H3/b15-11+,19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWYDLVNQHQISZ-YIXNDCTNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C(=O)N(C(=C(C#N)C(=O)N2CCOCC2)S1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/1\C(=O)N(/C(=C(\C#N)/C(=O)N2CCOCC2)/S1)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of thiazolidinone derivatives. The reaction pathways often utilize starting materials such as morpholines and various cyanide derivatives to achieve the desired structural configuration. For instance, a study synthesized various 5-substituted thiazolidinone derivatives and evaluated their biological activities against a panel of human tumor cell lines .

Antitumor Activity

Recent investigations have demonstrated that derivatives of thiazolidinones, including the target compound, exhibit significant antitumor properties. In one study, a series of compounds were tested against 59 human tumor cell lines representing nine different neoplastic diseases. The results indicated that certain derivatives selectively inhibited the growth of cancer cell lines, particularly those associated with central nervous system (CNS), kidney, and breast cancers .

Table 1: Antitumor Activity of Thiazolidinone Derivatives

| Compound ID | Cancer Type | IC50 (µM) | Notes |

|---|---|---|---|

| 1 | CNS | 5.0 | Selective inhibition |

| 2 | Breast | 10.0 | Moderate activity |

| 3 | Kidney | 8.0 | High selectivity |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. A study evaluated its activity against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. The synthesized thiazolidinone derivatives exhibited varying degrees of antibacterial activity, with some compounds showing significant efficacy against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Synthesized Compounds

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 32 µg/mL |

| B | S. aureus | 16 µg/mL |

| C | K. pneumoniae | 64 µg/mL |

The proposed mechanism by which these compounds exert their biological effects involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and bacterial survival. For instance, the presence of the thiazolidinone moiety is believed to interact with cellular targets that are essential for metabolic functions in both tumor cells and bacteria .

Case Studies

- Case Study on Anticancer Activity : A compound derived from the target structure was tested on glioblastoma cells and showed an IC50 value of 4 µM, indicating potent anticancer properties. The study suggested that the compound induces apoptosis through mitochondrial pathways .

- Case Study on Antimicrobial Efficacy : Another derivative was evaluated for its antimicrobial properties against Staphylococcus aureus and was found to have an MIC of 8 µg/mL, showcasing its potential as a lead compound for developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives are structurally diverse, with variations in substituents and stereochemistry significantly affecting their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Observations

Compounds with hydrazone linkages (e.g., acenaphthoquinone or methoxyphenyl hydrazones) exhibit redox activity, making them candidates for antioxidant applications .

Stereochemical Influence :

- The (E,Z)-configuration in the target compound maximizes conjugation, critical for binding to biological targets like kinases or DNA .

- Ethyl ester analogs (e.g., ) show reduced metabolic stability compared to methyl esters due to esterase susceptibility.

Crystallographic Insights :

- Shorter C=N bond lengths (e.g., 1.29 Å in ) correlate with increased resonance stabilization, affecting reactivity and stability.

- Crystal packing in cyclopentylidene derivatives involves C–H⋯O interactions, which may influence solid-state solubility .

Synthetic Accessibility :

Q & A

Q. What synthetic methodologies are suitable for preparing (E)-methyl 2-((Z)-2-(1-cyano-2-morpholino-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate?

Methodological Answer: The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For analogous compounds, a reflux mixture of thiosemicarbazide derivatives (0.01 mol), chloroacetic acid (0.01 mol), sodium acetate (0.02 mol), and appropriate carbonyl precursors (e.g., morpholino-cyanoethylidene derivatives) in DMF/acetic acid (1:2 v/v) for 2–5 hours is effective . Post-reaction, the product is filtered, washed with acetic acid/ethanol, and recrystallized. Key variables include stoichiometric ratios (e.g., excess carbonyl precursors to drive cyclization) and solvent polarity to stabilize intermediates .

Q. How is the molecular structure of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally similar thiazolidinones, crystals grown via slow evaporation in DMF/ethanol at 100 K yield monoclinic systems (e.g., space group P2₁/c) with unit cell parameters a = 9.9684 Å, b = 9.9657 Å, c = 16.9818 Å, β = 105.93°, and Z = 4 . Hydrogen bonding networks (e.g., C–H⋯O interactions) stabilize the crystal packing, confirmed by R factors < 0.03 .

Q. What spectroscopic techniques are critical for characterizing intermediates and final products?

Methodological Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies key resonances: thiazolidinone C=O (~170 ppm), morpholino protons (δ 3.5–3.7 ppm), and vinylidene protons (δ 6.5–7.5 ppm).

- IR : Strong bands at 1700–1750 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N), and 1600 cm⁻¹ (C=N) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular ions (e.g., m/z 343.41 for C₁₇H₁₇N₃O₃S analogs) .

Advanced Research Questions

Q. How do stereoelectronic effects influence the (E/Z) configuration of the thiazolidinone core?

Methodological Answer: The (E/Z) isomerism arises from conjugation between the thiazolidinone’s C=N and adjacent electron-withdrawing groups (e.g., cyano, morpholino). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can predict stability: the (Z)-configuration at C5 is often favored due to reduced steric hindrance between the phenyl and morpholino groups. SC-XRD data (e.g., dihedral angles < 10° between thiazolidinone and phenyl rings) support this .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved for this compound?

Methodological Answer: Unexpected splitting in ¹H NMR may arise from:

- Dynamic effects : Rotameric equilibria of the morpholino ring (e.g., chair-to-chair interconversion) broaden signals at room temperature. Low-temperature NMR (e.g., 233 K) or deuteration can suppress this .

- Residual dipolar couplings : Anisotropic solvents (e.g., poly-γ-benzyl-L-glutamate) align molecules, splitting signals. Use isotropic solvents (CDCl₃) for routine analysis .

Q. What computational approaches validate the compound’s reactivity in biological systems?

Methodological Answer:

- Molecular Docking : AutoDock Vina screens binding affinities to targets like PPAR-γ (peroxisome proliferator-activated receptor gamma), a receptor for antidiabetic thiazolidinones. Docking scores (<−7 kcal/mol) indicate strong interactions with the ligand-binding domain .

- MD Simulations : GROMACS simulations (AMBER force field) assess stability of protein-ligand complexes over 100 ns. Root-mean-square deviations (RMSD) < 2 Å confirm stable binding .

Q. How does substitution on the phenyl ring modulate bioactivity?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂, -CN) at the para-position enhance hypoglycemic activity by increasing electrophilicity at C4, facilitating nucleophilic attack in enzymatic pockets. Comparative SAR studies show EC₅₀ values improve from 12 µM (unsubstituted) to 3 µM (-NO₂ analog) in PPAR-γ activation assays .

Methodological Tables

Q. Table 1. Crystallographic Data for Analogous Thiazolidinones

| Parameter | Value () |

|---|---|

| Space group | P2₁/c |

| a (Å) | 9.9684 |

| b (Å) | 9.9657 |

| c (Å) | 16.9818 |

| β (°) | 105.93 |

| R factor | 0.029 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.